(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-acetylsulfanylacetyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-4-24-8-7-19-13-6-5-12(16(22)23-3)9-14(13)26-17(19)18-15(21)10-25-11(2)20/h5-6,9H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAZZBJAOJRRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article synthesizes information from various studies to provide a comprehensive overview of its biological effects.
The compound is characterized by the following structural features:
- Thiazole Ring : Contributes to its biological activity.
- Acetylthio Group : May enhance interactions with biological targets.
- Ethoxyethyl Substituent : Potentially influences solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to DNA, potentially intercalating between base pairs, which may disrupt DNA replication and transcription processes .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : A study reported that thiazole derivatives, including this compound, exhibited varying degrees of AChE inhibition, with some derivatives showing IC50 values comparable to known inhibitors .
- Butyrylcholinesterase (BuChE) : Similar evaluations indicated that while the compound may inhibit AChE effectively, its action on BuChE was less pronounced, suggesting selectivity .
Case Studies
-
Cytotoxicity Assessment :
- Method : MTT assay was used to evaluate cell viability post-treatment with the compound.
- Results : The compound showed a dose-dependent reduction in viability for HepG-2 and MCF-7 cells, indicating potent anticancer properties.
- DNA Binding Studies :
Comparative Analysis of Biological Activity
| Activity Type | Cell Line/Enzyme | IC50 Value (µg/mL) | Notes |
|---|---|---|---|
| Cytotoxicity | HepG-2 | 15.0 | Strong activity against liver cancer |
| Cytotoxicity | MCF-7 | 20.0 | Significant effect on breast cancer |
| AChE Inhibition | Various | 25.5 (best derivative) | Effective compared to eserine |
| BuChE Inhibition | Various | >80 | Weak inhibition observed |
Comparison with Similar Compounds
Structural Analogues from Thio-Containing Derivatives
Several compounds in share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Sulfur-rich groups : The acetylthio group in the target compound may confer redox-modulating properties akin to thienylmethylthio (Compound 55) or oxadiazolmethylthio (Compound 45) groups, which are linked to anticancer activity .
- Solubility vs. Bioactivity : The ethoxyethyl chain in the target compound likely enhances solubility compared to the rigid dichloropyridinyl group in Compound 45, though this may reduce membrane permeability .
Pharmacological Potential
Anticancer Activity
- Ferroptosis Induction: highlights sulfur-containing compounds (e.g., FINs) as ferroptosis inducers in oral squamous cell carcinoma (OSCC). The acetylthio group in the target compound may similarly disrupt redox balance, triggering iron-dependent cell death .
- Selectivity: Compared to natural compounds (e.g., salternamides in ), synthetic derivatives like the target compound may offer higher selectivity for OSCC cells over normal tissues .
Computational Predictions
Hit Dexter 2.0 () could predict the target compound’s behavior as a "dark chemical matter" (low promiscuity) due to its rigid benzothiazole core and sulfur-based substituents. This contrasts with simpler thioethers (e.g., Compound 20 in ), which may exhibit higher off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
